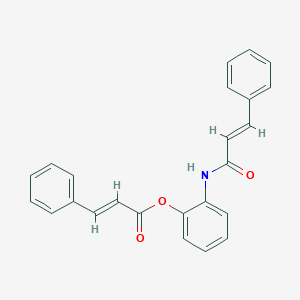
2-(Cinnamoylamino)phenyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cinnamoylamino)phenyl 3-phenylacrylate, also known as CAPPA, is a compound with potential applications in the field of medicinal chemistry. It is a derivative of cinnamic acid and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-(Cinnamoylamino)phenyl 3-phenylacrylate is not fully understood. However, it has been proposed that 2-(Cinnamoylamino)phenyl 3-phenylacrylate exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 2-(Cinnamoylamino)phenyl 3-phenylacrylate also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to modulate various biochemical and physiological processes in vitro and in vivo. It reduces the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. It also decreases the expression of matrix metalloproteinases (MMPs) and increases the expression of tissue inhibitors of metalloproteinases (TIMPs) in cancer cells, which inhibits tumor invasion and metastasis. Moreover, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation.
実験室実験の利点と制限
2-(Cinnamoylamino)phenyl 3-phenylacrylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in aqueous and organic solvents. However, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has some limitations as well. It is relatively expensive compared to other anti-inflammatory and anticancer agents, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the research on 2-(Cinnamoylamino)phenyl 3-phenylacrylate. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of 2-(Cinnamoylamino)phenyl 3-phenylacrylate need to be investigated to determine its optimal dosage and administration route. Thirdly, the efficacy and safety of 2-(Cinnamoylamino)phenyl 3-phenylacrylate need to be evaluated in animal models and clinical trials. Finally, the potential of 2-(Cinnamoylamino)phenyl 3-phenylacrylate as a lead compound for the development of novel anti-inflammatory and anticancer drugs should be explored.
Conclusion:
In conclusion, 2-(Cinnamoylamino)phenyl 3-phenylacrylate is a promising compound with potential applications in the field of medicinal chemistry. It exhibits anti-inflammatory, antioxidant, and anticancer properties, and its synthesis method is simple and efficient. However, more research is needed to fully understand its mechanism of action, evaluate its efficacy and safety, and explore its potential as a lead compound for drug development.
合成法
2-(Cinnamoylamino)phenyl 3-phenylacrylate can be synthesized using a simple one-pot reaction between cinnamic acid and 2-aminobenzophenone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The product is obtained in good yield and high purity by column chromatography.
科学的研究の応用
2-(Cinnamoylamino)phenyl 3-phenylacrylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It also shows antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
分子式 |
C24H19NO3 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
[2-[[(E)-3-phenylprop-2-enoyl]amino]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H19NO3/c26-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)28-24(27)18-16-20-11-5-2-6-12-20/h1-18H,(H,25,26)/b17-15+,18-16+ |
InChIキー |
REZCGSGVUQHFQU-YTEMWHBBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



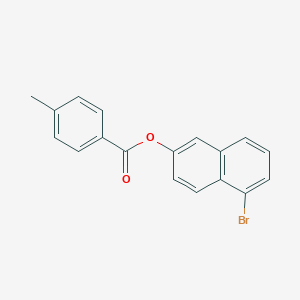

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
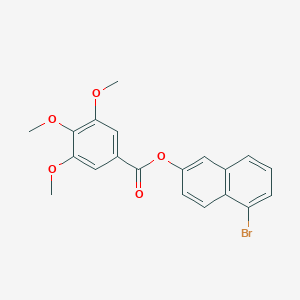

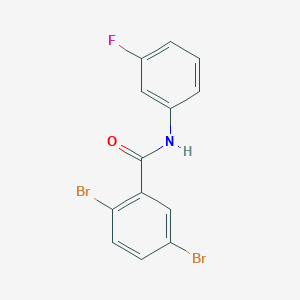
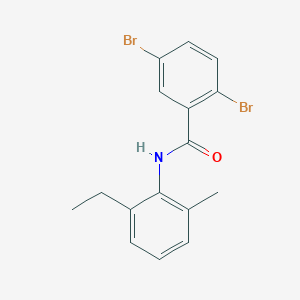
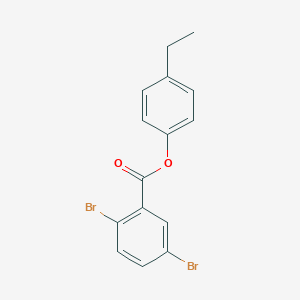
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)

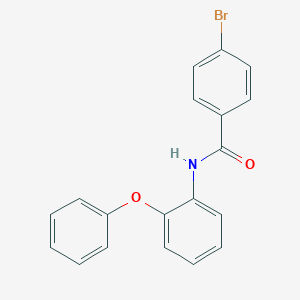
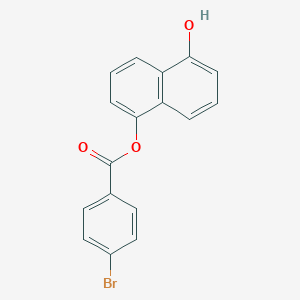
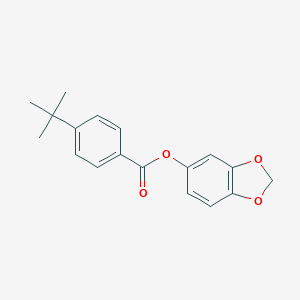
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)